molecular formula C14H20N4O2 B7926427 (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide

Cat. No.: B7926427
M. Wt: 276.33 g/mol
InChI Key: NVJJFJPEDZRSHG-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a unique structure that includes a cyclopropyl group, a pyrazine ring, and an amino butyramide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopropyl and pyrazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include cyclopropylamine, pyrazine-2-carboxylic acid, and various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of high-performance liquid chromatography (HPLC) for purification and characterization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or pyrazine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives at the amino or pyrazine positions.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-cyclopropyl-3-methylbutyramide: Lacks the pyrazine moiety, making it less complex.

    N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide: Lacks the amino group, affecting its reactivity and biological activity.

    2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide: Lacks the cyclopropyl group, altering its steric properties and interactions.

Uniqueness

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropyl group, pyrazine ring, and amino butyramide moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-9(2)13(15)14(20)18(10-3-4-10)8-12(19)11-7-16-5-6-17-11/h5-7,9-10,13H,3-4,8,15H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJJFJPEDZRSHG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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